Cas no 1806565-54-7 (2-(3-Bromopropyl)-6-mercaptomandelic acid)

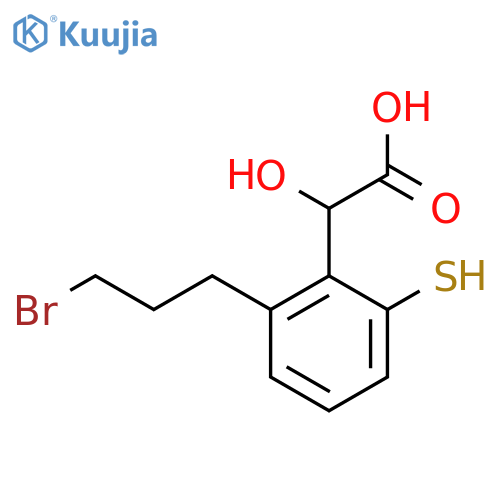

1806565-54-7 structure

商品名:2-(3-Bromopropyl)-6-mercaptomandelic acid

CAS番号:1806565-54-7

MF:C11H13BrO3S

メガワット:305.188121557236

CID:4940402

2-(3-Bromopropyl)-6-mercaptomandelic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-Bromopropyl)-6-mercaptomandelic acid

-

- インチ: 1S/C11H13BrO3S/c12-6-2-4-7-3-1-5-8(16)9(7)10(13)11(14)15/h1,3,5,10,13,16H,2,4,6H2,(H,14,15)

- InChIKey: HTBWOJJJURQFQL-UHFFFAOYSA-N

- ほほえんだ: BrCCCC1C=CC=C(C=1C(C(=O)O)O)S

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 237

- トポロジー分子極性表面積: 58.5

- 疎水性パラメータ計算基準値(XlogP): 2.4

2-(3-Bromopropyl)-6-mercaptomandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015026536-250mg |

2-(3-Bromopropyl)-6-mercaptomandelic acid |

1806565-54-7 | 97% | 250mg |

475.20 USD | 2021-06-18 | |

| Alichem | A015026536-500mg |

2-(3-Bromopropyl)-6-mercaptomandelic acid |

1806565-54-7 | 97% | 500mg |

815.00 USD | 2021-06-18 | |

| Alichem | A015026536-1g |

2-(3-Bromopropyl)-6-mercaptomandelic acid |

1806565-54-7 | 97% | 1g |

1,564.50 USD | 2021-06-18 |

2-(3-Bromopropyl)-6-mercaptomandelic acid 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

1806565-54-7 (2-(3-Bromopropyl)-6-mercaptomandelic acid) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量